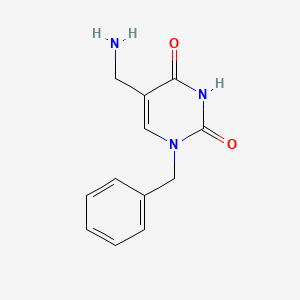

5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5-(aminomethyl)-1-benzylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-6-10-8-15(12(17)14-11(10)16)7-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZAYMCKBBYQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N1-Benzylation of Pyrimidine-2,4-dione

- Starting Materials : Pyrimidine-2,4-dione (uracil) or derivatives such as 3-methyl-6-chlorouracil.

- Reagents and Conditions : Benzyl bromides or benzyl halides are used as alkylating agents.

- Base Catalysts : Diisopropylethylamine (DIPEA), triethylamine, or potassium carbonate are common bases.

- Solvent : Tetrahydrofuran (THF) or acetonitrile (CH3CN).

- Temperature : Room temperature to reflux conditions.

- Procedure : The uracil derivative is stirred with benzyl bromide and base in THF for several hours (e.g., 7 h at 25°C), leading to selective N1-benzylation.

- Outcome : Formation of N1-benzylpyrimidine-2,4-dione intermediates with high yield.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| N1-Benzylation | Pyrimidine-2,4-dione + Benzyl bromide + DIPEA in THF, 7 h, RT | 1-benzylpyrimidine-2,4-dione | 85–95 |

Reference: Synthesis of benzylated pyrimidine intermediates via reaction of 3-methyl-6-chlorouracil with benzyl bromides under basic conditions in THF.

Introduction of the Aminomethyl Group at C5

- Approach : Functionalization at C5 is commonly achieved via nucleophilic substitution or reductive amination strategies.

Method A: Cycloaddition and Amidination

- Using 3,3-diaminoacrylonitriles with azidopyrimidines under base catalysis to form amidine-linked heterocycles.

- Reaction carried out in 1,4-dioxane with triethylamine or DBU as base at room temperature.

- This method yields 5-amino-substituted pyrimidine derivatives efficiently.

Method B: Direct Aminomethylation

- Reaction of N1-benzylpyrimidine-2,4-dione with formaldehyde and ammonia or amine sources under controlled conditions.

- Alternatively, nucleophilic substitution on a 5-halogenated pyrimidine precursor with aminomethyl nucleophiles.

| Parameter | Typical Conditions |

|---|---|

| Solvent | 1,4-Dioxane, ethanol, or acetonitrile |

| Base Catalyst | Triethylamine (TEA), DBU, or K2CO3 |

| Temperature | 0°C to room temperature |

| Reaction Time | 30 min to several hours |

- Yields : Moderate to high (46–98%) depending on the substituents and reaction conditions.

Reference: Cycloaddition reaction of 3,3-diaminoacrylonitriles with 6-azidopyrimidine-2,4-dione derivatives yielding 5-amino-substituted pyrimidines in 79–98% yields.

Representative Synthetic Procedure

General Procedure for Synthesis of 5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione:

Step 1: N1-Benzylation

- Dissolve pyrimidine-2,4-dione (1 mmol) in THF.

- Add benzyl bromide (1.2 mmol) and DIPEA (2 mmol).

- Stir at room temperature for 7 hours.

- Monitor reaction by TLC.

- Remove solvent under reduced pressure to obtain benzylated intermediate.

Step 2: Aminomethylation

- Dissolve the benzylated intermediate in 1,4-dioxane.

- Add aminomethyl source (e.g., formaldehyde and ammonium acetate) and triethylamine.

- Stir at 0°C for 30 minutes, then allow to warm to room temperature.

- Add water and acetic acid to precipitate the product.

- Filter, wash, and dry to obtain the target compound.

Purification and Characterization

- Purify by recrystallization or chromatography.

- Confirm structure by NMR (1H, 13C), IR spectroscopy, and melting point analysis.

Data Table Summarizing Key Preparation Parameters and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N1-Benzylation | Pyrimidine-2,4-dione + Benzyl bromide + DIPEA in THF | 25°C | 7 h | 85–95 | High regioselectivity at N1 |

| Aminomethylation | Benzylated intermediate + formaldehyde + NH3 + TEA in 1,4-dioxane | 0–25°C | 0.5–2 h | 79–98 | Base-catalyzed, mild conditions |

| Purification | Filtration, washing, drying | Ambient | - | - | Product isolated as powder |

Research Findings and Notes

- The cycloaddition and amidination approach provides a transition-metal-free, base-catalyzed method with broad substrate scope and high yields for 5-amino-substituted pyrimidines.

- Benzyl substituents on the nitrogen are well tolerated, and various benzyl derivatives can be introduced with minimal impact on yields.

- The aminomethyl group introduction is efficiently achieved under mild conditions, avoiding harsh reagents or extreme temperatures.

- No significant electronic effects of substituents on azide or amidine precursors were observed on the overall yields, indicating robustness of the method.

- Purification typically involves simple filtration and drying, with the products exhibiting good stability.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Dione Derivatives

The biological activity and chemical behavior of pyrimidine diones are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidine Dione Derivatives

Key Insights from Comparative Analysis

Substituent Effects on Activity: Benzyl vs. Alkyl Chains: The benzyl group in the target compound likely improves membrane permeability compared to alkyl chains (e.g., 5-methyl-1-octyl derivatives ). Aminomethyl vs. Hydroxymethyl: The aminomethyl group may enhance interactions with enzyme active sites (e.g., via H-bonding) compared to hydroxymethyl analogs . Heterocyclic Additions: Compounds with fused rings (e.g., pyrano-fused derivatives ) or thiophenyl groups show divergent activities due to altered electronic profiles.

This contrasts with traditional methods requiring catalysts (e.g., Pd/C in ).

Biological Activities: Antioxidant vs. Enzyme Inhibition: Derivatives with hydroxyl or aminothiazol groups (e.g., ) target oxidative stress, while pyrano-fused compounds focus on metabolic enzyme inhibition. Antimicrobial Potential: A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative exhibited activity against Staphylococcus aureus, surpassing reference drugs , suggesting that substituent-driven antimicrobial effects are plausible for the target compound.

Biological Activity

5-(Aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione (CAS Number: 34873-96-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione is C12H13N3O. The structure includes a pyrimidine ring substituted with an aminomethyl group and a benzyl moiety, which may influence its biological activity through various mechanisms.

Anticancer Properties

Pyrimidine derivatives are frequently investigated for their anticancer potential. The structural features of 5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione may allow it to interact with key biomolecular targets involved in cancer cell proliferation. Preliminary QSAR studies suggest that modifications to the benzyl and aminomethyl groups can enhance cytotoxicity against cancer cell lines.

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of compounds based on their chemical structure. For 5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione:

- Key Structural Features : The presence of the aminomethyl group is critical for enhancing interaction with biological targets.

- Modifications : Substituting different groups on the benzyl moiety has been shown to affect the potency and selectivity of the compound against various diseases.

| Modification | Effect on Activity |

|---|---|

| Alkyl substitution on benzyl | Increased lipophilicity and potential for enhanced membrane permeability |

| Halogenation | Modulation of electronic properties leading to improved binding affinity |

Study 1: Antimicrobial Evaluation

A study evaluated various pyrimidine derivatives for their antimicrobial efficacy. While specific data on 5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione were not available, related compounds exhibited minimum inhibitory concentrations (MIC) in the range of 10-50 µg/mL against Gram-positive bacteria.

Study 2: Anticancer Activity

In vitro assays conducted on structurally similar pyrimidines indicated that modifications leading to increased electron density at the 6-position of the pyrimidine ring correlated with enhanced cytotoxicity against A549 lung cancer cells. This suggests that further exploration of 5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione could yield promising results in anticancer research.

Q & A

Q. What stability challenges arise during storage, and how are they mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.